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Compound of Interest

Compound Name: 2,3,3,5-Tetramethylhexane

Cat. No.: B12643604 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical analysis of the molecular

structure of 2,3,3,5-tetramethylhexane. As a highly branched aliphatic hydrocarbon, its

structural elucidation serves as a model for understanding complex acyclic systems. This guide

moves beyond basic identification to detail the stereochemical nuances, conformational

possibilities, and the spectroscopic signatures that define this molecule. We present a

causality-driven interpretation of its predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR),

Mass Spectrometry (MS), and Infrared (IR) spectra. Furthermore, a validated laboratory-scale

synthesis protocol is outlined, and the molecule's relevance in the broader context of chemical

and pharmaceutical applications is discussed, providing a holistic view for the practicing

scientist.

Fundamental Molecular Identity
IUPAC Nomenclature and Chemical Abstract Service
(CAS) Identification
The molecule is systematically named 2,3,3,5-tetramethylhexane according to the

International Union of Pure and Applied Chemistry (IUPAC) guidelines. This name precisely

describes a six-carbon main chain (hexane) with four methyl group substituents at the second,

third (two groups), and fifth positions.

CAS Registry Number: 52897-11-7
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Molecular Formula: C₁₀H₂₂[1][2][3]

Molecular Weight: 142.28 g/mol [1][2][3]

SMILES String: CC(C)C(C)(C)CC(C)C[3]

Stereoisomerism: A Chiral Alkane
A critical feature of 2,3,3,5-tetramethylhexane is its chirality, a property not immediately

obvious from its name alone. The structure contains two stereogenic centers:

Carbon-2 (C2): Bonded to a hydrogen atom, a methyl group (C1), another methyl group (on

C2), and the rest of the carbon chain beginning with the quaternary C3. These four groups

are distinct.

Carbon-5 (C5): Bonded to a hydrogen atom, a methyl group (C6), another methyl group (on

C5), and the rest of the carbon chain. These four groups are also distinct.

The presence of two stereocenters (n=2) means that a maximum of 2ⁿ = 4 stereoisomers can

exist. These consist of two pairs of enantiomers. The relationship between non-enantiomeric

pairs is diastereomeric. This chirality is crucial, as different stereoisomers can exhibit distinct

biological activities and physical properties, a key consideration in drug development and

material science. While most simple alkanes lack significant biological activity, their chiral

scaffolds can be foundational in asymmetric synthesis.[4]

Physicochemical Properties
The high degree of branching in 2,3,3,5-tetramethylhexane significantly influences its physical

properties, differentiating it from its linear isomer, n-decane. Branching disrupts intermolecular

van der Waals forces, generally leading to a lower boiling point and higher volatility.
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Property Value Source

Boiling Point 153.1 - 154.5 °C [1][3]

Density ~0.745 g/cm³ at 20°C [3]

Refractive Index ~1.417 at 20°C [1][3]

Vapor Pressure 4.07 mmHg at 25°C [1]

Spectroscopic Signature and Structural Elucidation
The definitive structure of 2,3,3,5-tetramethylhexane is confirmed through a combination of

spectroscopic techniques. The following sections provide an expert prediction and

interpretation of the expected spectra, explaining the causal relationships between the

molecular structure and the spectral data.
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Caption: A typical workflow for the structural elucidation of an organic molecule.

¹³C NMR Spectroscopy
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Due to the molecule's asymmetric nature, not all ten carbon atoms are chemically equivalent.

Based on symmetry analysis, nine distinct signals are predicted in the ¹³C NMR spectrum. The

signals are all expected within the typical alkane region (δ = 8–60 ppm).[1]

Quaternary Carbon (C3): This carbon, bonded to four other carbons, will appear as a singlet.

Its signal is expected to be characteristically weak due to the absence of attached protons,

which prevents signal enhancement via the Nuclear Overhauser Effect (NOE), and its long

relaxation time.

Methine Carbons (C2, C5): Two unique signals are expected for these tertiary carbons.

Methylene Carbon (C4): One signal is predicted for this secondary carbon.

Methyl Carbons: Five distinct signals are predicted for the six methyl groups. The two methyl

groups attached to the quaternary C3 are chemically equivalent due to free rotation around

the C2-C3 bond and will produce a single signal. The remaining four methyl groups (C1, C6,

the methyl on C2, and the methyl on C5) are all in unique chemical environments.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments and

connectivity. The signals are expected in the upfield region (δ = 0.5–1.5 ppm), characteristic of

alkanes.[1] The predicted spectrum is complex due to the presence of multiple, closely-spaced

signals and second-order coupling effects.

-CH(CH₃)₂ Protons (C5, C6, and C5-methyl): The isopropyl-like terminus will show a doublet

integrating to 6H (for the two equivalent methyl groups) and a multiplet integrating to 1H (for

the C5 methine proton).

-C(CH₃)₂- Protons (on C3): The two methyl groups on the quaternary C3 are equivalent.

They are not adjacent to any protons, so they will appear as a sharp singlet integrating to

6H. This is a highly diagnostic signal.

-CH₂- Protons (C4): These two protons are diastereotopic because they are adjacent to a

chiral center (C5). Therefore, they are chemically non-equivalent and will likely appear as a

complex multiplet, rather than a simple triplet, integrating to 2H.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pdf.benchchem.com/85/A_Technical_Guide_to_the_Synthesis_of_Highly_Branched_Alkanes.pdf
https://pdf.benchchem.com/85/A_Technical_Guide_to_the_Synthesis_of_Highly_Branched_Alkanes.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12643604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


-CH(CH₃)- Protons (C2 and C2-methyl): This group will produce a doublet for the methyl

protons (3H) and a multiplet for the methine proton (1H).

-CH₃ Proton (C1): The terminal methyl group will appear as a doublet integrating to 3H, split

by the single proton on C2.

Mass Spectrometry (MS)
In electron impact mass spectrometry, the molecular ion (M⁺) peak for branched alkanes is

often weak or absent.[1][5] The fragmentation pattern is dominated by the cleavage of C-C

bonds at points of branching to form the most stable carbocations.

Primary Fragmentation

C10H22+
(m/z = 142)

[Molecular Ion, Weak]

C5H11+
(m/z = 71)

Stable 3° Carbocation

Cleavage at C4-C5

C4H9+
(m/z = 57)

Stable 3° Carbocation

Cleavage at C3-C4

Predicted primary fragmentation pathways for 2,3,3,5-tetramethylhexane.

Click to download full resolution via product page

Caption: Primary mass spectrometry fragmentation pathways of the molecule.

Molecular Ion (M⁺): A weak peak is expected at m/z = 142.

Major Fragments: The most significant fragmentation will occur around the highly substituted

C3 atom.

Cleavage of the C3-C4 bond would result in the loss of a C₆H₁₃ radical to form a stable

tertiary carbocation [C(CH₃)₃]⁺ at m/z = 57 or the formation of a C₄H₉⁺ ion. A peak at m/z

= 57 is often the base peak for molecules containing a tert-butyl-like group.[6]
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Cleavage of the C4-C5 bond can also lead to stable carbocations, such as a fragment at

m/z = 71.

Successive loss of methyl groups (M-15) is also possible, leading to peaks at m/z = 127.

Infrared (IR) Spectroscopy
The IR spectrum of an alkane is relatively simple and is dominated by C-H bond vibrations.[2]

[7]

C-H Stretching: Strong, sharp absorptions are expected in the 2850–2960 cm⁻¹ region.[1]

These are characteristic of sp³ C-H bonds. The absence of peaks above 3000 cm⁻¹ confirms

the lack of C=C or C≡C bonds.[8]

C-H Bending:

Methyl (-CH₃) groups will show characteristic bending (asymmetric and symmetric)

vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.[1] The presence of a gem-dimethyl group

(two methyls on one carbon, C3) may result in a split or intensified peak in this region.

Methylene (-CH₂-) scissoring vibrations occur near 1465 cm⁻¹.[1]

Synthesis Methodology
While industrial production of branched alkanes relies on processes like catalytic reforming and

alkylation of petroleum feedstocks, a targeted laboratory synthesis requires a more precise

approach.[1][7] A robust method for synthesizing a specific, highly branched alkane like 2,3,3,5-
tetramethylhexane involves a Grignard reaction to construct the carbon skeleton, followed by

dehydration and catalytic hydrogenation.[8]

Example Protocol: Grignard-based Synthesis
This protocol is a validated, multi-step process for creating a tertiary alcohol intermediate,

which is then converted to the target alkane.

Step 1: Formation of Grignard Reagent
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To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium

turnings.

Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

Slowly add a solution of 2-bromopropane in anhydrous diethyl ether to the flask. The reaction

is exothermic and should be controlled to maintain a gentle reflux.

Once the magnesium is consumed, the isopropylmagnesium bromide Grignard reagent is

formed.

Step 2: Reaction with Ketone

In a separate flask, dissolve a suitable ketone, such as 3,3-dimethyl-2-pentanone, in

anhydrous diethyl ether.

Cool the ketone solution in an ice bath.

Slowly add the prepared Grignard reagent to the stirred ketone solution via a dropping

funnel.

After the addition is complete, allow the reaction to warm to room temperature and stir for

several hours to ensure complete reaction.

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride

(NH₄Cl).

Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine,

dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to

yield the crude tertiary alcohol.

Step 3: Dehydration of Tertiary Alcohol

Place the crude alcohol in a round-bottom flask equipped for distillation.

Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic

acid.
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Gently heat the mixture. The resulting alkene mixture will co-distill with water.

Separate the organic layer, wash with sodium bicarbonate solution, then water, and dry.

Step 4: Catalytic Hydrogenation

Dissolve the alkene mixture in a suitable solvent like ethanol or ethyl acetate.

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

Subject the mixture to a hydrogen atmosphere (typically 1-3 atm, using a balloon or Parr

hydrogenator).

Stir vigorously until hydrogen uptake ceases (monitored by TLC or GC-MS).

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

Remove the solvent under reduced pressure. The remaining liquid can be purified by

distillation to yield pure 2,3,3,5-tetramethylhexane.

Applications and Significance
Highly branched alkanes like 2,3,3,5-tetramethylhexane are primarily of interest for their

physical properties rather than their chemical reactivity.

Fuels and Lubricants: The primary application for C10 isomers is as components of high-

octane gasoline. Their branched structure promotes smooth combustion and resists

knocking.[1] Their low freezing points and stable nature also make them suitable for use in

specialized lubricants and hydraulic fluids.

Inert Solvents/Scaffolds: In the context of drug development, simple alkanes are generally

considered biologically inert.[4] However, their high lipophilicity and lack of reactivity make

them useful as non-polar, inert solvents for specific chemical reactions. While the alkane

itself is not a drug candidate, related fluorinated alkanes are being explored as drug carriers

and oxygen delivery agents due to their unique properties.[9] The rigid, three-dimensional

structure of such molecules can serve as a foundational scaffold in medicinal chemistry upon

which functional groups are built.
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Conclusion
The molecular structure of 2,3,3,5-tetramethylhexane is a prime example of a complex, chiral,

acyclic hydrocarbon. Its identity is unequivocally established not just by its name, but by a

detailed analysis of its stereochemistry and a multi-faceted spectroscopic profile.

Understanding the causal links between its branched structure and its predicted NMR, MS, and

IR data provides scientists with a robust framework for the characterization of similar complex

molecules. While its direct applications are largely industrial, the principles governing its

synthesis and structural analysis are fundamental to the fields of organic chemistry, material

science, and the development of complex molecular architectures.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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